molecular formula C19H21N3O3S2 B2489464 (Z)-4-(N,N-diethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 325986-83-2

(Z)-4-(N,N-diethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2489464
CAS RN: 325986-83-2
M. Wt: 403.52
InChI Key: CQCBGEUCORGKNL-VXPUYCOJSA-N
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Description

This compound is a benzamide derivative, a class known for its varied biological activities and significant interest in medicinal chemistry. Benzamides and their derivatives are explored for their potential in various therapeutic areas, including anticancer, antimicrobial, and antifungal applications. The introduction of thiazole rings and sulfamoyl groups into benzamides can significantly affect their chemical and physical properties, as well as their biological activities.

Synthesis Analysis

The synthesis of benzamide derivatives often involves base-catalyzed cyclization of corresponding thioureas with various reagents, such as bromoacetone, under conditions that may include microwave irradiation for efficiency and speed (Saeed, 2009). Additionally, palladium-catalyzed oxidative aminocarbonylation-cyclization processes are employed to introduce diverse functional groups into the benzamide scaffold, enabling the synthesis of complex derivatives with specific structural features (Gabriele et al., 2006).

Molecular Structure Analysis

Benzamide derivatives exhibit a wide range of molecular conformations, which can be influenced by the substitution pattern on the benzamide ring and the presence of additional functional groups. X-ray crystallography studies reveal that intramolecular hydrogen bonding and π-π interactions play significant roles in stabilizing these conformations, leading to various modes of supramolecular aggregation (Kranjc et al., 2011).

Chemical Reactions and Properties

Benzamide derivatives can participate in numerous chemical reactions, including tranamidation in the presence of palladium catalysts, which allows for the modification of the benzamide scaffold and the introduction of new functional groups (Al-Farraj & Fetoh, 2023). These reactions are crucial for the development of new compounds with enhanced biological activities and desired physical and chemical properties.

Scientific Research Applications

Chemosensors for Cyanide Anions

A study by Wang et al. (2015) explored the use of coumarin benzothiazole derivatives, including compounds similar to (Z)-4-(N,N-diethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, as chemosensors for cyanide anions. Their research showed that these compounds can recognize cyanide anions through a Michael addition reaction, with one compound exhibiting a color change observable by the naked eye.

Microwave Promoted Synthesis

A. Saeed (2009) Saeed (2009) described a microwave-promoted synthesis method for N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showcasing a more efficient and cleaner method compared to traditional thermal heating. This technique could potentially be applied to the synthesis of (Z)-4-(N,N-diethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide.

Anticancer Evaluation

Benzamides with structures similar to (Z)-4-(N,N-diethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide have been studied for their anticancer properties. For example, Ravinaik et al. (2021) synthesized a series of substituted benzamides and evaluated their effectiveness against several cancer cell lines. Their findings suggest the potential utility of similar compounds in cancer research.

Antimicrobial and Antifungal Action

The antimicrobial and antifungal activities of compounds related to (Z)-4-(N,N-diethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide have been explored. Sych et al. (2019) synthesized various derivatives and found them effective against both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity against Candida albicans.

Antiviral Activity

In the context of antiviral research, Saeed et al. (2011) synthesized a series of benzamide derivatives and evaluated their activity against HIV-1 and HIV-2. Their findings suggest potential applications for similar compounds in the treatment or study of viral infections.

properties

IUPAC Name

4-(diethylsulfamoyl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-4-22(5-2)27(24,25)15-12-10-14(11-13-15)18(23)20-19-21(3)16-8-6-7-9-17(16)26-19/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCBGEUCORGKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(N,N-diethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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